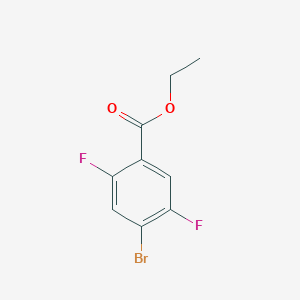

Ethyl 4-bromo-2,5-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-2,5-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo and difluoro groups, and an ethyl ester group . The InChI code for this compound is 1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.Scientific Research Applications

Microflow Synthesis in Pharmaceutical Industry and Material Science Ethyl 4-bromo-2,5-difluorobenzoate plays a crucial role in the synthesis of complex molecules due to its reactive halogen and fluorine atoms. A notable application involves its use in a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate. This process demonstrates the efficiency of continuous flow chemistry in producing high-purity products, showcasing the compound's significance in pharmaceutical manufacturing and material science (Deng et al., 2015).

Catalyst-Free Coupling Reactions in Organic Synthesis The compound's utility is further illustrated in catalyst-free P–C coupling reactions with diarylphosphine oxides under microwave irradiation, using water as the solvent. This method highlights its role in facilitating green chemistry approaches by avoiding catalysts and minimizing environmental impact (Jablonkai & Keglevich, 2015).

Advancements in Heterocyclic Chemistry this compound is instrumental in the synthesis of diverse trifluoromethyl heterocycles, which are crucial in developing new pharmaceuticals. Its versatility is showcased in reactions leading to a variety of heterocyclic structures, underscoring its importance in drug discovery and development (Honey et al., 2012).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-bromo-2,5-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGKJMAWRHHZLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine](/img/structure/B2704664.png)

![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)

![ethyl 2-[[2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2704674.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2704686.png)